Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate
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Overview
Description
Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical and biological properties to its derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives typically employs scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution).
Major Products: The products formed depend on the specific reaction and conditions. For example, oxidation can yield sulfoxides, while substitution can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
Uniqueness: Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate stands out due to its specific functional groups, which confer unique chemical and biological properties. Its combination of a thiophene ring with an ester and amide linkage makes it a versatile compound for various applications .
Properties
CAS No. |
90055-92-8 |
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Molecular Formula |
C14H13NO4S |
Molecular Weight |
291.32 g/mol |
IUPAC Name |
ethyl 2-hydroxy-5-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C14H13NO4S/c1-2-19-14(18)10-8-9(5-6-11(10)16)15-13(17)12-4-3-7-20-12/h3-8,16H,2H2,1H3,(H,15,17) |
InChI Key |
YDVCVLPNQDWACB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CS2)O |
Origin of Product |
United States |
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